

Biological Activity of Pyrazolyl Piperidine Derivatives: A Technical Guide

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Compound of Interest

Compound Name: 2-[2-(1*h*-Pyrazol-1-yl)ethyl]piperidine

CAS No.: 1052680-10-0

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Executive Summary

The pyrazolyl piperidine scaffold represents a privileged structural motif in modern medicinal chemistry, distinguished by its ability to modulate diverse biological targets ranging from receptor tyrosine kinases (RTKs) to coagulation factors and viral enzymes. This guide provides a technical deep-dive into the biological activity, structure-activity relationships (SAR), and synthetic methodologies of these derivatives.

Key insights include:

- **Oncology:** The scaffold is central to ALK/c-MET inhibitors (e.g., Crizotinib) and CDK inhibitors (e.g., AT7519), acting as a rigid linker that positions H-bond donors/acceptors within the ATP-binding pocket.
- **Cardiovascular:** Specific derivatives act as potent Factor Xa inhibitors, offering alternatives to warfarin.

- Virology: Novel pyrazolo-piperidines exhibit dual-mechanism inhibition against HIV-1 (CCR5/CXCR4 entry + Reverse Transcriptase).[1]

Pharmacophore Rationale

The pyrazolyl piperidine moiety combines two pharmacologically active rings:

- Pyrazole: A five-membered aromatic heterocycle that serves as a bioisostere for phenyl rings but with enhanced water solubility and hydrogen-bonding potential (both donor and acceptor).
- Piperidine: A saturated six-membered nitrogen heterocycle that provides structural rigidity and a basic center (pKa ~9-10), often crucial for ionic interactions with active site residues (e.g., Asp/Glu).

Synergy: When linked (typically N1-pyrazole to C4-piperidine), the scaffold creates a defined vector that allows substituents to probe deep hydrophobic pockets while maintaining solubility—a critical balance in "Rule of 5" compliance.

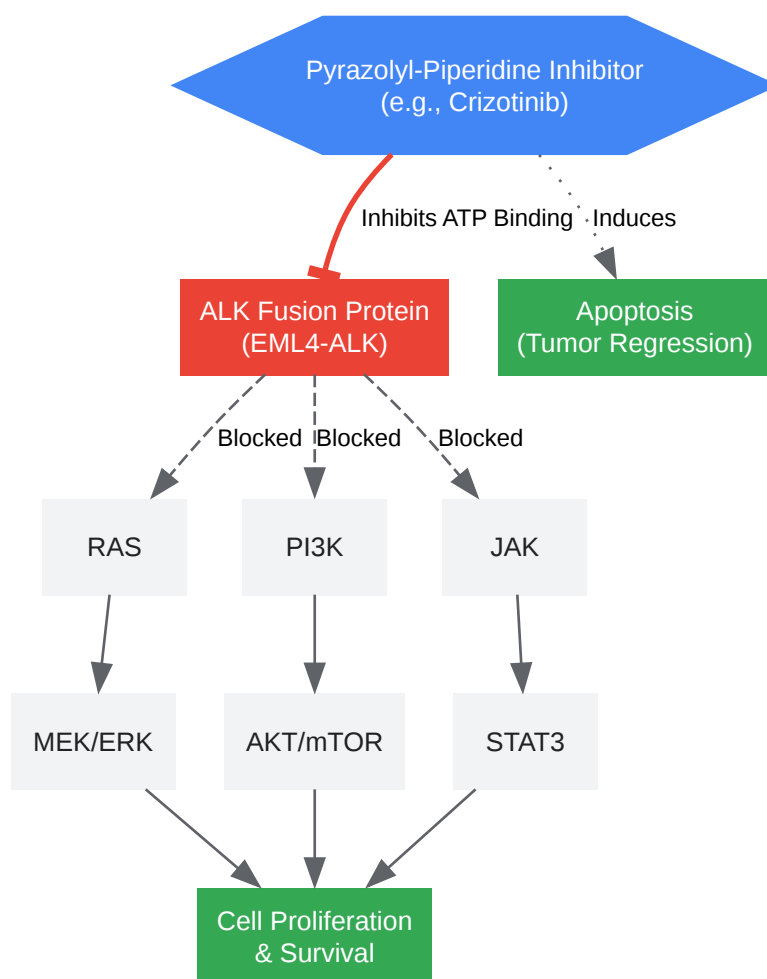
Mechanism of Action & Biological Targets[2]

Oncology: Kinase Inhibition (ALK, c-MET, CDK)

The most authoritative application of this scaffold is in Crizotinib (PF-02341066), an FDA-approved ALK/ROS1/c-MET inhibitor.

- Mechanism: The piperidine ring acts as a solvent-exposed solubilizing group, while the pyrazole serves as a scaffold to orient the 2-aminopyridine hinge-binder.
- Signaling Pathway: Inhibition prevents the autophosphorylation of ALK, blocking downstream RAS-ERK, PI3K-AKT, and JAK-STAT pathways, ultimately inducing G1-S phase arrest and apoptosis.

Figure 1: ALK Signaling Pathway & Inhibition Mechanism



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Caption: Crizotinib blocks ATP binding to ALK, halting downstream oncogenic signaling via RAS, PI3K, and JAK pathways.

Anticoagulation: Factor Xa Inhibition

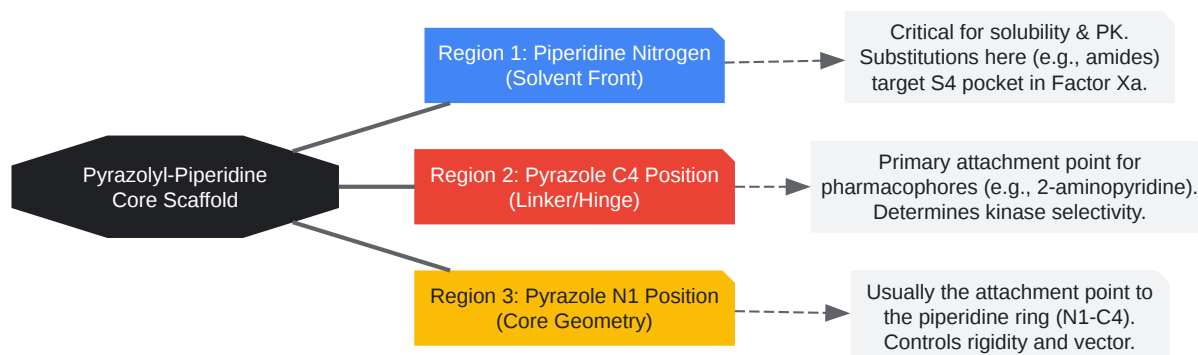
Pyrazolyl piperidine derivatives have been identified as direct Factor Xa inhibitors.

- Mechanism: The scaffold mimics the L-shaped conformation of Rivaroxaban. The pyrazole ring occupies the S1 pocket, while the piperidine moiety directs substituents into the S4 aryl-binding pocket.
- Key Interaction: The basic nitrogen of the piperidine (or a substituent thereon) often forms a salt bridge or H-bond with residues in the coagulation cascade active site.

Structure-Activity Relationship (SAR)[3][4]

The SAR of pyrazolyl piperidines is characterized by three distinct regions of modification.

Figure 2: SAR Map of the Pyrazolyl Piperidine Scaffold



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Caption: The scaffold offers three vectors for optimization: solubility (R1), target specificity (R2), and structural rigidity (R3).

Critical SAR Findings:

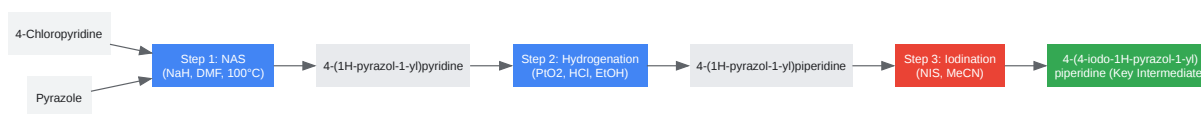
- Piperidine N-Substitution:
 - Factor Xa: Amide linkers with 4-chlorophenyl groups enhance potency (IC₅₀ ~13.4 nM) by filling the hydrophobic S1 pocket [1].
 - Kinases: Free amines or small alkyl groups are often preferred to maintain solubility and prevent steric clash at the solvent interface.
- Pyrazole C4-Substitution:
 - ALK Inhibition:[2][3][4] A 4-iodo group is a key synthetic intermediate, later replaced by complex aryl groups (e.g., 2-aminopyridine in Crizotinib) to engage the hinge region [2].

- CDK Inhibition: In AT7519, the pyrazole is substituted with a 2,6-dichlorobenzoylamino group, forming critical H-bonds with the kinase hinge region [3].

Synthesis & Methodology

The synthesis of the core 4-(4-iodo-1H-pyrazol-1-yl)piperidine intermediate is a robust, self-validating protocol essential for accessing high-value derivatives like Crizotinib.

Synthetic Pathway Diagram



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Caption: Three-step synthesis of the Crizotinib intermediate. Step 2 reduces the pyridine to piperidine; Step 3 installs the iodine handle.

Detailed Protocol: Synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine

Based on optimized process chemistry [2].

Reagents: 4-Chloropyridine HCl, Pyrazole, Sodium Hydride (60%), PtO₂, N-Iodosuccinimide (NIS).

- Nucleophilic Aromatic Substitution:
 - Suspend NaH (1.2 eq) in dry DMF under N₂.
 - Add Pyrazole (1.0 eq) at 0°C; stir for 30 min.
 - Add 4-Chloropyridine (1.0 eq) and heat to 100°C for 12h.
 - Validation: TLC (EtOAc/Hexane) should show disappearance of starting material.

- Workup: Quench with water, extract with EtOAc. Yield ~85%.
- Hydrogenation (Pyridine Reduction):
 - Dissolve the intermediate in EtOH containing concentrated HCl (1.1 eq).
 - Add PtO₂ (5 mol%) and stir under H₂ atmosphere (50 psi) at RT for 6h.
 - Critical Control: Monitor H₂ uptake. Incomplete reduction leads to impurities.
 - Workup: Filter catalyst, concentrate to obtain the piperidine HCl salt.
- Regioselective Iodination:
 - Dissolve the piperidine salt in MeCN.
 - Add NIS (1.1 eq) portion-wise at 0°C. Stir at RT for 2h.
 - Mechanism:^{[1][4][5][6][7]} Electrophilic substitution occurs exclusively at the C4 position of the pyrazole due to electronic activation.
 - Result: The final product is a versatile building block for Suzuki couplings.

Experimental Protocols (Biological Assays)

In Vitro Kinase Inhibition Assay (ALK/CDK)

Objective: Determine IC₅₀ values for derivatives against recombinant kinases.

- System: FRET-based assay (e.g., LanthaScreen or Z'-LYTE).
- Protocol:
 - Preparation: Dilute compounds in DMSO (10-point dose-response, starting at 10 μM).
 - Reaction: Mix kinase (e.g., ALK, 5 nM), ATP (at K_m), and peptide substrate in kinase buffer (50 mM HEPES, pH 7.5, 10 mM MgCl₂).
 - Incubation: Add compound; incubate for 60 min at RT.

- Detection: Add Eu-labeled antibody and EDTA to quench. Read FRET signal on a plate reader.
- Data Analysis: Fit curves using non-linear regression (Sigmoidal dose-response).
- Control: Staurosporine (positive control).

Factor Xa Amidolytic Assay

Objective: Assess anticoagulant potential.

- System: Chromogenic substrate cleavage.
- Protocol:
 - Incubate human Factor Xa (0.1 U/mL) with the test compound in Tris buffer (pH 7.4) for 10 min at 37°C.
 - Add chromogenic substrate (e.g., S-2765).
 - Measure absorbance at 405 nm continuously for 10 min.
 - Calculate % inhibition relative to DMSO control. Rivaroxaban is the standard reference [1].

Data Summary: Comparative Activity

Compound Class	Target	Key Substituent (R)	IC50 / Activity	Reference
Crizotinib	ALK / c-MET	2-amino-5-aryl-3-benzyloxypyridine	~20 nM (c-MET)	[2]
AT7519	CDK2	2,6-dichlorobenzoylamino	< 40 nM	[3]
Analog 4a	Factor Xa	4-chlorobenzamide	13.4 nM	[1]
Lead Cmpd 3	HIV-1 RT/Entry	Pyrazolo-piperidine core	Dual Inhibition	[4]

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